molecular formula C21H20O7 B6286029 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one CAS No. 856581-34-5

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

Cat. No.: B6286029
CAS No.: 856581-34-5
M. Wt: 384.4 g/mol
InChI Key: RFDMNXDDRXVJTM-UHFFFAOYSA-N
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Description

The compound 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one is a complex organic molecule with significant interest in various scientific fields It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

  • Formation of the benzodioxole ring : This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
  • Introduction of the methoxy groups : Methoxylation of the aromatic ring is usually performed using methyl iodide in the presence of a base such as potassium carbonate.
  • Hydroxylation : Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
  • Formation of the tetrahydrofuran ring : This step involves the cyclization of the intermediate compounds under specific conditions, often using Lewis acids like boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one undergoes various chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
  • Substitution : Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
  • Oxidation : Quinones, hydroxylated derivatives.
  • Reduction : Dihydro derivatives.
  • Substitution : Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential effects on various biological pathways and its role as a biochemical probe.
  • Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
  • Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate signal transduction pathways, and interact with cellular receptors. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds:

  • Podophyllotoxin : Shares a similar benzodioxole structure but differs in its biological activity and applications.
  • Etoposide : A derivative of podophyllotoxin, used as an anti-cancer agent.
  • Teniposide : Another podophyllotoxin derivative with similar applications in cancer therapy.

Uniqueness: 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMNXDDRXVJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 2
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 3
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 4
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 5
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 6
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

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